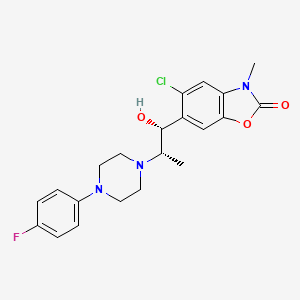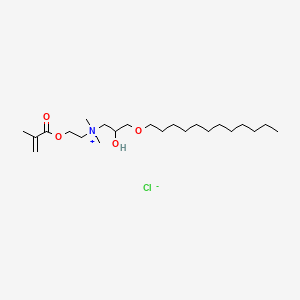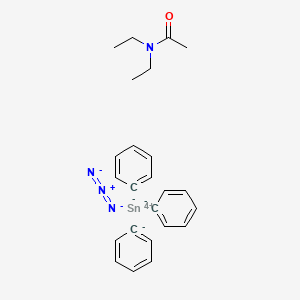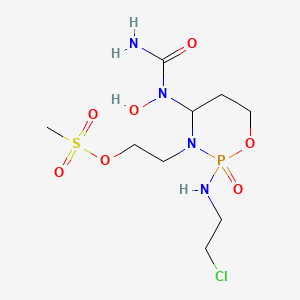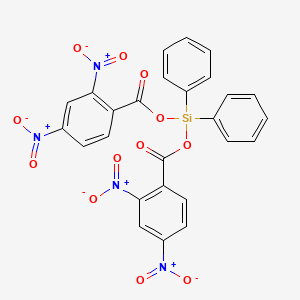
Diphenylsilanediol bis(2,4-dinitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylsilanediol bis(2,4-dinitrobenzoate): is a chemical compound characterized by its unique structure, which includes a diphenylsilanediol core and two 2,4-dinitrobenzoate groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Diphenylsilanediol bis(2,4-dinitrobenzoate) typically begins with diphenylsilanediol and 2,4-dinitrobenzoic acid.
Reaction Conditions: The reaction involves esterification, where diphenylsilanediol reacts with 2,4-dinitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified through recrystallization from an appropriate solvent, such as dichloromethane or ethyl acetate.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time to optimize yield and purity.
Types of Reactions:
Oxidation: Diphenylsilanediol bis(2,4-dinitrobenzoate) can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro groups to amino groups, resulting in different derivatives.
Substitution: Substitution reactions can occur at the silicon atom, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Amino derivatives resulting from the reduction of nitro groups.
Substitution Products: New compounds formed by substituting groups at the silicon atom.
Applications De Recherche Scientifique
Chemistry: Diphenylsilanediol bis(2,4-dinitrobenzoate) is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: The compound is utilized in biological studies to investigate its interactions with biological macromolecules. Medicine: Industry: Used in the production of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The compound exerts its effects through its interactions with molecular targets and pathways. The exact mechanism depends on the specific application, but it generally involves binding to specific sites on enzymes or receptors, leading to biological or chemical changes.
Comparaison Avec Des Composés Similaires
Diphenylsilanediol: A related compound without the dinitrobenzoate groups.
Diphenylsilanediol diacetate: Similar structure with acetate groups instead of dinitrobenzoate.
Diphenylsilanediol dimethoxide: Another derivative with methoxide groups.
Uniqueness: Diphenylsilanediol bis(2,4-dinitrobenzoate) is unique due to its dinitrobenzoate groups, which impart distinct chemical and physical properties compared to its analogs.
This comprehensive overview provides a detailed understanding of Diphenylsilanediol bis(2,4-dinitrobenzoate), its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
129459-89-8 |
|---|---|
Formule moléculaire |
C26H16N4O12Si |
Poids moléculaire |
604.5 g/mol |
Nom IUPAC |
[(2,4-dinitrobenzoyl)oxy-diphenylsilyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C26H16N4O12Si/c31-25(21-13-11-17(27(33)34)15-23(21)29(37)38)41-43(19-7-3-1-4-8-19,20-9-5-2-6-10-20)42-26(32)22-14-12-18(28(35)36)16-24(22)30(39)40/h1-16H |
Clé InChI |
QHPREWLYQOTJOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


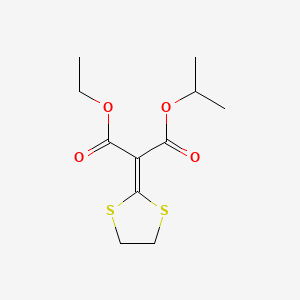
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
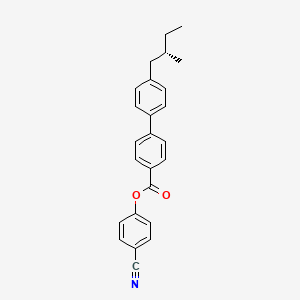
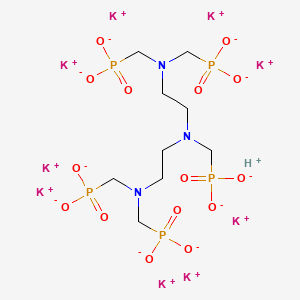
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)


